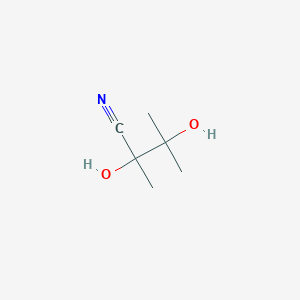

![molecular formula C11H12N2O3 B2964947 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 953727-19-0](/img/structure/B2964947.png)

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound with a molecular weight of 204.23 . It is a powder at room temperature . The IUPAC name for this compound is 3-(tert-butyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” includes a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis

“3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a powder at room temperature . Its melting point is between 47-48 degrees Celsius .Applications De Recherche Scientifique

Antimicrobial Activity

The oxazole ring, a component of the 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid structure, has been associated with antimicrobial properties . This compound could be explored for its potential use in developing new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens.

Anticancer Research

Fused pyridine derivatives, like the one , have shown promise in anticancer research . They can be designed to interfere with specific biological pathways that are crucial for cancer cell survival, making them potential candidates for targeted cancer therapies.

Drug Design and Solubility

The structural features of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid contribute positively to the solubility, polarity, and lipophilicity of compounds . These properties are highly valuable in drug design, especially for increasing the bioavailability of drugs.

Biological Activity Enhancement

The oxazole ring is known to enhance the biological activity of pharmaceutical compounds. Incorporating this moiety into drug molecules can improve their efficacy and potency .

Material Science

In material science, the unique chemical structure of this compound could be utilized in the synthesis of novel materials with specific electronic or photonic properties .

Chemical Synthesis Intermediate

This compound serves as an intermediate in chemical syntheses, particularly in the preparation of more complex molecules for pharmaceutical research . Its reactivity can be harnessed to create diverse chemical entities.

Safety and Hazards

The safety information for “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Oxazole derivatives, which “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a part of, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities and have a wide spectrum of biological activities . This suggests that “3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” and similar compounds may have potential for future research and development in medicinal chemistry .

Mécanisme D'action

Biochemical Pathways

More research is needed to elucidate the specific pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Some compounds have shown potent growth inhibition properties against certain human cancer cell lines , but it is unclear if this compound has similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid interacts with its targets .

Propriétés

IUPAC Name |

3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(2,3)8-7-4-6(10(14)15)5-12-9(7)16-13-8/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDBNPDVIQMHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC2=C1C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

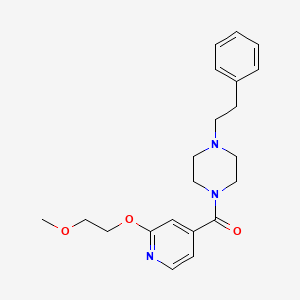

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)

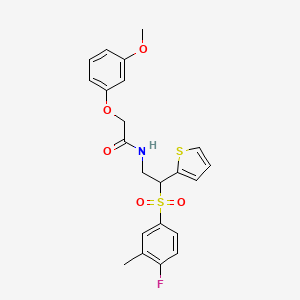

![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

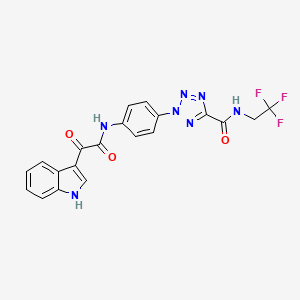

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)

![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)